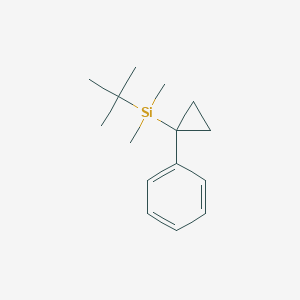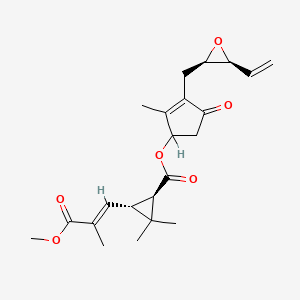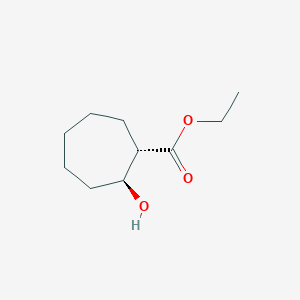
Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate is an organic compound with a unique structure characterized by a seven-membered cycloheptane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate typically involves the esterification of (1S,2S)-2-hydroxycycloheptane-1-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and automated systems can optimize reaction conditions, reduce waste, and improve safety.
化学反応の分析
Types of Reactions
Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.
Major Products
Oxidation: The major products include 2-oxocycloheptane-1-carboxylate or 2-carboxycycloheptane-1-carboxylate.
Reduction: The major product is 2-hydroxycycloheptane-1-methanol.
Substitution: The major products depend on the substituent introduced, such as 2-chlorocycloheptane-1-carboxylate or 2-aminocycloheptane-1-carboxylate.
科学的研究の応用
Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound for studying stereochemistry.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards its targets.
類似化合物との比較
Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate can be compared with other similar compounds, such as:
- Ethyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate
- Ethyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate
- Ethyl (1S,2S)-2-hydroxycyclooctane-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its five-, six-, and eight-membered ring analogs
特性
CAS番号 |
175520-80-6 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-2-13-10(12)8-6-4-3-5-7-9(8)11/h8-9,11H,2-7H2,1H3/t8-,9-/m0/s1 |
InChIキー |
ALKWBBFKXDLSML-IUCAKERBSA-N |
異性体SMILES |
CCOC(=O)[C@H]1CCCCC[C@@H]1O |
正規SMILES |
CCOC(=O)C1CCCCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


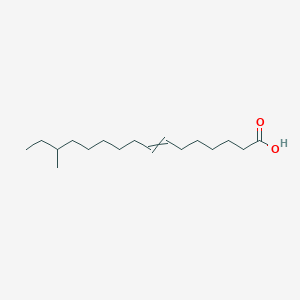
![tert-Butyl(dimethyl){[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14267593.png)
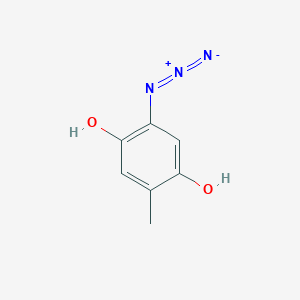
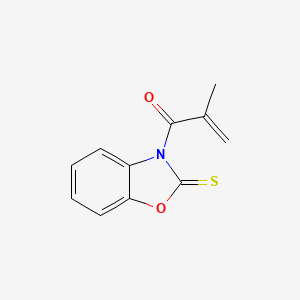

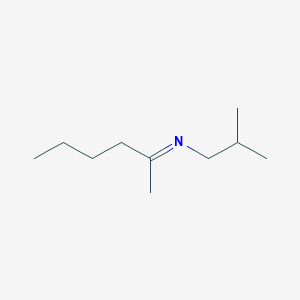
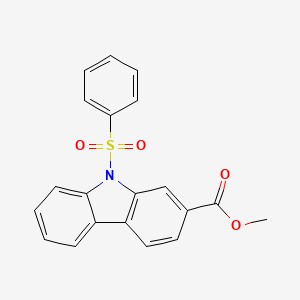
![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)


![Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate](/img/structure/B14267671.png)
![(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide](/img/structure/B14267676.png)
